molecular formula C9H19Cl2N3 B13495679 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

Cat. No.: B13495679
M. Wt: 240.17 g/mol
InChI Key: ROSBRRDUBQDVBP-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with pyrimidine precursors in the presence of catalysts and under specific temperature and pressure conditions . The reaction may require the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.17 g/mol

IUPAC Name

2-piperidin-4-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride

InChI

InChI=1S/C9H17N3.2ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;;/h8,10H,1-7H2,(H,11,12);2*1H

InChI Key

ROSBRRDUBQDVBP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2CCNCC2.Cl.Cl

Origin of Product

United States

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